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Compound of Interest

Compound Name: 4-Nitro-N-phenylphthalimide

Cat. No.: B1584637

Introduction

4-Nitro-N-phenylphthalimide, with the chemical formula C14aHsN204 and a molecular weight of
268.22 g/mol , is a compound of significant interest in synthetic chemistry and drug
development.[1] Its rigid phthalimide core, functionalized with a nitro-substituted phenyl ring,
makes it a valuable scaffold for creating more complex molecules. Accurate structural
confirmation and purity assessment are paramount for any research or development
application. This technical guide provides an in-depth analysis of the key spectroscopic data—
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to
unequivocally identify and characterize this molecule. The discussion is framed from the
perspective of an application scientist, focusing not just on the data itself, but on the rationale
behind the analytical techniques and the interpretation of the resulting spectra.

For clarity and structural reference, the IUPAC name for this compound is 2-(4-
nitrophenyl)isoindole-1,3-dione.[1] The molecular structure is depicted below.

Caption: Molecular Structure of 4-Nitro-N-phenylphthalimide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For 4-Nitro-N-phenylphthalimide, both *H and 3C NMR provide
definitive information about its distinct aromatic systems.
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'H NMR Analysis

The proton NMR spectrum reveals the electronic environment of every hydrogen atom. The
strong electron-withdrawing effects of the imide and nitro functionalities significantly deshield
the aromatic protons, shifting them downfield.

Chemical Shift () L Coupling Constant .
Multiplicity Proton Assignment
ppm (J) Hz
Doublet of Doublets
8.38 - 8.36 - H-2', H-6'
(dd)
Doublet of Doublets
8.00 54,30 H-4, H-7
(dd)
Doublet of Doublets
7.85 54,3.0 H-5, H-6
(dd)
Doublet of Doublets
7.65 - H-3', H-5'
(dd)

Data acquired in
CDCls at 600 MHz.[2]

Expertise & Experience: Interpreting the Spectrum The spectrum logically divides into two
regions corresponding to the two aromatic rings.

o Phthalimide Protons (H-4, H-5, H-6, H-7): These four protons create a symmetric AA'BB'
system. The protons closer to the carbonyl groups (H-4, H-7) are more deshielded and
appear around 8.00 ppm, while the inner protons (H-5, H-6) appear slightly upfield at 7.85
ppm.[2] The coupling constants of 5.4 Hz and 3.0 Hz are characteristic of ortho and meta
coupling in this type of fused ring system.[2]

e Nitrophenyl Protons (H-2', H-3', H-5', H-6"): This ring also presents an AA'BB' system. The
nitro group is strongly electron-withdrawing, dramatically deshielding the ortho protons (H-2',
H-6') to ~8.37 ppm.[2] Conversely, the meta protons (H-3', H-5') are less affected and appear
further upfield at ~7.65 ppm.[2] This large chemical shift difference between the two sets of
protons is a hallmark of a para-substituted nitrobenzene ring.
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3C NMR Analysis

While a complete, authoritatively assigned 3C NMR spectrum for 4-Nitro-N-
phenylphthalimide was not available in the surveyed literature, its spectral features can be
reliably predicted based on data from the parent compound, N-phenylphthalimide, and known
substituent chemical shift (SCS) effects.

Predicted Chemical Shift

) Carbon Assignment Rationale
Ppm

Typical chemical shift for imide
~167 C=0

carbonyls.

Aromatic carbon bearing the
~148 c-4 nitro group; strongly

deshielded.

Quaternary carbon attached to
~138 C-1 o )

the imide nitrogen.

Aromatic CH carbons on the
~135 C-5,C-6 o

phthalimide ring.

Quaternary carbons of the
~132 C-3a, C-7a T _

phthalimide ring fusion.

Aromatic CH carbons ortho to
~126 C-2', C-6' )

the nitro group.

Aromatic CH carbons meta to
~124 C-3, C-5' _

the nitro group.

Aromatic CH carbons on the
~124 C-4, C-7

phthalimide ring.

Expertise & Experience: Predicting the Spectrum The prediction is grounded in established
principles:

e Carbonyl Carbons (C=0): Imide carbonyls are consistently found in the 165-170 ppm region
due to the strong deshielding effect of the two adjacent electronegative atoms (O and N).
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» Effect of the Nitro Group: The -NO:z group is a powerful electron-withdrawing group. This
causes significant deshielding (a downfield shift) of the carbon it is directly attached to (C-4,
ipso-carbon) to ~148 ppm. It also deshields the ortho carbons (C-2', C-6") while having a
smaller effect on the meta carbons (C-3', C-5").

o Phthalimide Carbons: The chemical shifts for the phthalimide ring carbons are expected to
be similar to those in N-phenylphthalimide, with the quaternary carbons (C-3a, C-7a)
appearing around 132 ppm and the protonated carbons (C-4,5,6,7) appearing between 124-
135 ppm.

Experimental Protocol: NMR Spectroscopy

A self-validating NMR protocol ensures reproducibility and accuracy.
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Sample Preparation

[Dissolve 5-10 mg of samplej

in ~0.7 mL CDCI3

Transfer to 5Smm
NMR tube

Instrument Setup

Lock on Deuterium
(CDCI3) signal

Shim magnet for
homogeneity

Tune probe for
'H and 3C frequencies

Acquisition

\ \

Acquire 'H Spectrum Acquire 3C Spectrum
(e.g., 16 scans) (e.g., 1024 scans)

Phase Correction
Baseline Correction

[ Reference to TMS (0 ppm) j
0 )

r residual CHCI3 (7.26 ppm

Click to download full resolution via product page

Caption: Standard workflow for NMR sample preparation and data acquisition.
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Causality Behind Choices:

o Solvent (CDCIs): Deuterated chloroform is a standard choice for its ability to dissolve a wide

range of organic compounds and its single, well-defined residual proton peak (7.26 ppm) and

carbon peak (77.16 ppm) for referencing.

e Concentration (5-10 mg): This provides an optimal signal-to-noise ratio for both *H and 13C

experiments on modern spectrometers without causing solubility or line-broadening issues.

e Shimming: This physical process corrects for inhomogeneities in the magnetic field across

the sample volume, which is critical for achieving sharp, well-resolved peaks. Poor shimming

is a common source of unreliable data.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular

“fingerprint.” The spectrum of 4-Nitro-N-phenylphthalimide is dominated by strong

absorptions from its imide and nitro groups.

Wavenumber (cm~—2) Intensity Vibrational Assignment

Imide C=0 (Asymmetric
~1775 Strong

Stretch)

Imide C=0 (Symmetric
~1715 Strong

Stretch)
~1525 Strong NO2z (Asymmetric Stretch)
~1345 Strong NO2z (Symmetric Stretch)
3100 - 3000 Medium Aromatic C-H Stretch
1600 - 1450 Medium-Weak Aromatic C=C Stretch

Characteristic absorption
regions based on data from

analogous compounds.[2][3][4]
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Expertise & Experience: Interpreting the Spectrum The diagnostic value of the IR spectrum lies
in four key peaks:

e Imide Carbonyls: Cyclic imides characteristically show two carbonyl bands due to symmetric
and asymmetric stretching. The higher frequency band (~1775 cm™?) is the asymmetric
stretch, while the lower frequency band (~1715 cm™1) is the symmetric stretch.[2][4] The
presence of both is a strong indicator of the five-membered imide ring.

» Nitro Group: Aromatic nitro compounds display two very strong and characteristic
absorptions. The asymmetric stretch appears at a higher wavenumber (~1525 cm~1), and the
symmetric stretch appears at a lower wavenumber (~1345 cm~1).[3] These peaks are often
the most intense in the fingerprint region and are definitive proof of the -NO2 group.

Experimental Protocol: FTIR (KBr Pellet)

For solid samples, the KBr pellet method is a robust, self-validating technique.
Methodology:

e Preparation: Gently grind ~1-2 mg of 4-Nitro-N-phenylphthalimide with ~100-200 mg of
dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar. The KBr acts as an
optically transparent matrix.

e Homogenization: Continue grinding until the mixture is a fine, homogenous powder.
Incomplete mixing is a primary source of poor-quality spectra with sloping baselines.

e Pressing: Transfer the powder to a pellet press and apply several tons of pressure to form a
translucent pellet.

e Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A
background spectrum of the empty sample chamber must be run first and automatically
subtracted by the instrument's software.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues
based on its fragmentation pattern upon ionization.
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m/z (mass-to-charge) Relative Intensity (%) lon Assignment

268 100 [M]* (Molecular lon)

222 13.8 [M - NO2]*

194 4.0 [M - NO2z - COJ*

178 6.1 [C12HsN]*

104 13.5 [C7H40]* (Phthaloyl fragment)
76 15.9 [CeH4]* (Benzene fragment)

Data obtained by Electron
lonization (EIl) at 75 eV.

Expertise & Experience: Interpreting the Spectrum

e Molecular lon Peak: The base peak at m/z 268 corresponds to the intact molecular ion
[C14HsN204]*, confirming the molecular weight of the compound. The presence of a smaller
M+1 peak (~16.1% intensity) is consistent with the natural abundance of 13C.

o Key Fragmentation Pathways: Electron ionization is a high-energy technique that induces
predictable fragmentation. The primary fragmentation event is the loss of the nitro group
radical (*NOz, 46 Da), resulting in the significant peak at m/z 222. This is a characteristic
fragmentation for aromatic nitro compounds. Subsequent losses of neutral molecules like
carbon monoxide (CO, 28 Da) lead to the smaller peaks at m/z 194. Other major fragments
at m/z 104 and m/z 76 arise from the cleavage of the phthalimide portion of the molecule.
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[M]*
m/z = 268

cleavage

[M - NO2]*
m/z = 222

[M -NO2 - COJ*
m/z = 194

Click to download full resolution via product page

Caption: Proposed key fragmentation pathway for 4-Nitro-N-phenylphthalimide under EI-MS.

Experimental Protocol: EI-MS
Methodology:

Sample Introduction: A small amount of the solid sample is introduced into the ion source,
typically via a direct insertion probe.

Volatilization: The probe is heated (e.g., to 170 °C) to volatilize the sample into the gas
phase under high vacuum.

lonization: The gaseous molecules are bombarded with a high-energy electron beam
(standardized at 70 eV). This energy is sufficient to eject an electron from the molecule,
forming the molecular ion [M]*, and induce fragmentation.

Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which
separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier detects the ions, generating the mass spectrum.

Causality Behind Choices:
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e High Vacuum: Prevents ion-molecule collisions and allows for a clear mean free path to the
detector.

e 70 eV Electron Energy: This is a standardized energy used across different instruments. It
provides enough energy to cause reproducible fragmentation patterns, creating spectral
“fingerprints" that can be compared across labs and to library databases.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating
spectroscopic profile of 4-Nitro-N-phenylphthalimide. *H NMR confirms the connectivity and
electronic nature of the two distinct aromatic rings. IR spectroscopy provides definitive
evidence for the key imide and nitro functional groups. Finally, mass spectrometry confirms the
molecular weight and reveals a logical fragmentation pattern consistent with the proposed
structure. Together, these techniques allow researchers and drug development professionals to
confirm the identity, structure, and purity of this important chemical entity with a high degree of
confidence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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